2,3,4-Trimethoxybenzenethiol
Description
Overview of Thiol Compounds in Organic and Material Sciences
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, are a pivotal class of molecules in the realms of organic and material sciences. creative-proteomics.com Often referred to as mercaptans, these organosulfur compounds are sulfur analogs of alcohols and exhibit unique reactivity and properties that make them indispensable in a wide array of applications. creative-proteomics.combritannica.comlibretexts.org Their significance spans from fundamental organic synthesis to the development of advanced materials and pharmaceuticals. nih.govias.ac.in
In organic synthesis, thiols serve as potent nucleophiles and efficient radical scavengers. britannica.comnih.gov The thiol group can be readily transformed into various other functionalities, such as thioethers, disulfides, and sulfonic acids, making them versatile building blocks for complex molecular architectures. nih.govias.ac.in The ability of thiols to form strong covalent bonds with metals, particularly gold, has been extensively exploited in nanotechnology and materials science for the creation of self-assembled monolayers (SAMs). creative-proteomics.combritannica.com These SAMs have potential applications in nanoscale electronics, chemical sensors, and biosensors. britannica.com
Furthermore, the distinct properties of sulfur-containing polymers, such as aryl polythioethers, often lead to enhanced characteristics compared to their oxygen-containing counterparts. nih.gov In biological systems, thiols like the amino acid cysteine play crucial roles in protein structure and function through the formation of disulfide bridges and participation in redox reactions. creative-proteomics.comlibretexts.org
Significance of Aryl Thiols in Modern Chemical Synthesis
Aryl thiols, which feature a sulfhydryl group directly attached to an aromatic ring, are fundamental building blocks in modern chemical synthesis. researchgate.net They are integral components in the synthesis of a vast number of compounds with significant biological and material properties. nih.govresearchgate.net Aryl thioethers, derived from aryl thiols, are particularly important moieties found in pharmaceuticals, polymers, and functional materials. nih.gov In fact, over a quarter of all approved pharmaceuticals contain sulfur, highlighting the critical role of sulfur-containing motifs in medicinal chemistry. nih.gov
The synthesis of aryl thiols and their derivatives has been a major focus of research. Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions of aryl halides. nih.govresearchgate.net However, ongoing research aims to develop more efficient and sustainable synthetic strategies, including C–H activation, to directly introduce the thiol functionality into aromatic systems. researchgate.net The ability to precisely assemble aryl thioethers is crucial for advancing drug design and creating novel materials with unique properties. nih.gov For instance, sulfur-functionalized metal-organic frameworks utilize the soft and polarizable nature of sulfur for specific metal ion affinity. nih.gov
The reactivity of aryl thiols can be finely tuned by the presence of substituents on the aromatic ring, which influences their acidity and nucleophilicity. acs.org This tunability makes them valuable in a variety of chemical transformations, including their use as ligands in catalysis and as key intermediates in the construction of complex heterocyclic systems. mdpi.com
Historical Context and Evolution of Research on Substituted Benzenethiols
The study of benzenethiols began with the synthesis and characterization of the parent compound, thiophenol, in the late 19th and early 20th centuries. This foundational work paved the way for investigations into substituted benzenethiols. The introduction of various functional groups onto the benzene (B151609) ring allowed researchers to systematically modify the electronic and steric properties of these aromatic thiols.
Research into substituted benzenethiols gained significant momentum in the mid-20th century, driven by advancements in synthetic methodologies that enabled more complex and selective functionalization of aromatic rings. This period saw the development of methods to introduce a wide range of substituents, leading to a deeper understanding of structure-activity relationships in organosulfur chemistry. For example, the introduction of halogen atoms was found to dramatically influence the reactivity and physical properties of benzenethiols.
More recently, research has focused on the application of substituted benzenethiols in materials science, particularly in the formation of self-assembled monolayers on metal surfaces like gold and silver. researchgate.net Studies have systematically investigated how different substituents on the benzenethiol (B1682325) ring affect the surface properties, such as work function and wettability, which are critical for the design of organic electronic devices. researchgate.net The evolution of research on substituted benzenethiols reflects a continuous drive to harness their unique properties for increasingly sophisticated applications in both chemistry and material science.
Rationale for Focused Investigation of 2,3,4-Trimethoxybenzenethiol
The scientific community's interest in this compound stems from its specific molecular architecture and the potential applications that arise from it. This particular substituted benzenethiol is a subject of study in fields like medicinal chemistry and organic synthesis. evitachem.comepdf.pub
Unique Structural Features and Their Potential Implications
The structure of this compound is characterized by a benzene ring substituted with a thiol group and three methoxy (B1213986) groups at the 2, 3, and 4 positions. This specific substitution pattern confers unique electronic and steric properties to the molecule. The three electron-donating methoxy groups increase the electron density of the aromatic ring, which can influence its reactivity in electrophilic substitution reactions and modify the properties of the thiol group.
The arrangement of these substituents can also have implications for the molecule's conformational preferences and its ability to interact with other molecules or surfaces. In the context of glycosylation reactions, for example, substituted thiophenols are used as precursors for glycosyl donors. The electronic nature of the substituents on the thiophenyl group can impact the stereoselectivity of these reactions. Specifically, electron-rich thioglycosides have been shown to lead to high α-selectivity in glycosylations. nih.govacs.org For instance, the use of a 2,4,6-trimethoxy thiophenyl group has been identified as optimal for achieving high α-selectivity in certain glycosylation reactions. nih.govacs.org While this is a different isomer, it highlights the significant influence of methoxy substitution on reactivity.
Current Gaps and Future Perspectives in the Field
While the synthesis and properties of various substituted benzenethiols are well-documented, a comprehensive understanding of this compound is still emerging. There is a need for more detailed research into its synthesis, reactivity, and potential applications. For instance, while it has been mentioned in the context of antidotes and in studies on glycosylation, detailed reports on its specific performance and advantages in these areas are not extensive. epdf.pubresearchgate.net
Future research could focus on several key areas. A systematic exploration of its utility in organic synthesis, beyond its current known applications, could uncover new synthetic pathways. Investigating its role in the stereoselective synthesis of complex carbohydrates, following the precedent set by other methoxy-substituted thiophenols, could be a fruitful avenue. nih.govacs.org Furthermore, a deeper dive into its potential medicinal applications, including its mechanism of action and structure-activity relationships, is warranted. The development of efficient and scalable synthetic routes to this compound would also be crucial to facilitate these future investigations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2,3,4-trimethoxybenzenethiol |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-5-7(13)9(12-3)8(6)11-2/h4-5,13H,1-3H3 |
InChI Key |
IDNJZYXFIGQOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3,4 Trimethoxybenzenethiol and Its Analogues
Established Synthetic Routes and Mechanistic Considerations
Established methods for the synthesis of aryl thiols, including 2,3,4-trimethoxybenzenethiol, often rely on robust and well-documented chemical transformations. These routes typically involve the conversion of other functional groups on the aromatic ring into the desired thiol group and include multi-step processes that have been refined over decades.
Historically, the preparation of aryl thiols has been accomplished through several conventional routes. One of the most common methods involves the reduction of arylsulfonyl chlorides. This process typically starts with the corresponding aniline, which is converted to a diazonium salt. Subsequent reaction with sulfur dioxide in the presence of a copper catalyst forms the arylsulfonyl chloride, which is then reduced to the thiophenol. Another classic approach is the reductive cleavage of diaryl disulfides. acs.org These disulfides can be prepared by diazotizing anilines and reacting them with sodium disulfide. acs.org
Oxidative chlorosulfonation is a key transformation for preparing sulfonyl chlorides from various thiol precursors, which are then reduced to the target thiols. This method can utilize thiols, disulfides, thioacetates, or S-alkyl isothiourea salts as starting materials. researchgate.net The process involves the simultaneous oxidation of the sulfur atom and chlorination. A variety of reagent systems have been developed for this purpose, including N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid, or systems using hydrogen peroxide as the oxidant with a chlorine source like titanium tetrachloride or thionyl chloride. rsc.orgresearchgate.net More recently, environmentally benign protocols using oxygen as the terminal oxidant in the presence of ammonium nitrate and HCl have been developed. rsc.org
The mechanism for these oxidations can be complex, potentially involving multiple pathways. stackexchange.com It is suggested that the initial step may involve the oxidation of the sulfur atom to form a sulfur-centered radical cation. stackexchange.com This highly reactive intermediate then reacts with a chloride source to proceed toward the formation of the sulfonyl chloride. The versatility of this approach allows for the synthesis of a wide array of sulfonyl chlorides from different thiol precursors and derivatives. researchgate.net
Table 1: Reagent Systems for Oxidative Chlorination of Thiol Precursors This table is interactive. Users can sort and filter data based on the reagent system and substrate.
| Oxidant/Chlorine Source | Substrate Examples | Key Features |
|---|---|---|
| N-Chlorosuccinimide (NCS) / HCl | Thiols, Disulfides, Thioacetates | Good yields for many aromatic substrates. researchgate.net |
| H₂O₂ / TiCl₄ | Thiols | Direct conversion to sulfonyl chlorides. researchgate.net |
| NaClO₂ | S-Alkyl Isothiourea Salts | Simple and effective for diverse substrates. researchgate.net |
| O₂ / NH₄NO₃ / HCl | Thiols, Disulfides | Environmentally benign, metal-free, uses oxygen as terminal oxidant. rsc.org |
A powerful and widely used method for forming the C-S bond in aryl thiols involves the coupling of aryl iodides with a sulfur source, often catalyzed by a transition metal like copper. organic-chemistry.org A particularly efficient protocol uses copper(I) iodide (CuI) to catalyze the reaction between an aryl iodide and elemental sulfur powder in the presence of a base such as potassium carbonate. acs.org The reaction initially forms a diaryl disulfide intermediate. This intermediate is then reduced in the same reaction vessel (a "one-pot" procedure) using a reducing agent like sodium borohydride or triphenylphosphine to yield the final aryl thiol. acs.org
This methodology is valued for its broad substrate scope, tolerating a wide range of functional groups on the aryl iodide, including methoxy (B1213986), hydroxyl, and keto groups. acs.orgorganic-chemistry.org The use of inexpensive and readily available reagents—CuI and elemental sulfur—makes this approach economically attractive for synthesizing substituted aryl thiols. acs.org For example, this approach has been successfully applied to the synthesis of various methoxy-substituted benzenethiols, demonstrating its utility for creating analogues of this compound. chemicalbook.com
Table 2: Copper-Catalyzed Synthesis of Aryl Thiols from Aryl Iodides This table is interactive. Users can sort and filter data based on the specific reaction components.
| Aryl Iodide Substrate | Sulfur Source | Catalyst | Base | Reductant | Yield |
|---|---|---|---|---|---|
| General Aryl Iodides | Sulfur Powder | CuI | K₂CO₃ | NaBH₄ or PPh₃ | Good to Excellent acs.org |
| 1-Iodo-3-methoxybenzene | Na₂S·9H₂O | Copper Powder | N/A | (Implied acidic workup) | 89% chemicalbook.com |
Novel and Green Synthetic Approaches
In response to the limitations of traditional methods, recent research has focused on developing more efficient, environmentally friendly, and sustainable routes for synthesizing aryl thiols. These novel approaches often utilize advanced technologies like photocatalysis and microwave irradiation to achieve milder reaction conditions and improved efficiency.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for forming C-S bonds under exceptionally mild conditions. rsc.org This strategy relies on the ability of a photocatalyst (such as eosin Y, ruthenium, or iridium complexes) to absorb light and initiate a single-electron transfer (SET) process. rsc.org In the context of thiol synthesis, this can involve the generation of highly reactive sulfur-centered radicals from various precursors like thiols or thiosulfonates. rsc.orgnih.gov
These photochemically generated thiyl radicals can then undergo addition reactions with suitable acceptors. organic-chemistry.orgnih.gov The formation of the C-S bond occurs through a radical-based mechanism, which often provides different reactivity and selectivity compared to traditional ionic pathways. researchgate.netnih.gov This method avoids the need for harsh reagents and high temperatures, making it compatible with complex molecules and a prime example of green chemistry. rsc.org
Microwave-assisted organic synthesis has been shown to dramatically accelerate reaction times, often reducing processes that take hours to mere minutes. amazonaws.comtandfonline.com For C-S bond formation, microwave irradiation has been successfully applied to copper-catalyzed Ullmann-type couplings between aryl halides and thiols. researchgate.net The use of microwave heating provides a uniform and efficient energy input, leading to higher yields and cleaner reactions compared to conventional heating. amazonaws.com Protocols using supported copper or iron nanoparticles as catalysts under microwave conditions have proven to be highly efficient for the S-arylation of thiols. rsc.orgnih.gov
Complementing microwave technology, solvent-free synthesis represents another significant advancement in green chemistry. jmchemsci.com By eliminating the need for volatile and often toxic organic solvents, these methods reduce waste and environmental impact. A notable solvent-free method for preparing thiophenols involves the uncatalyzed transfer hydrogenation of aryl sulfonamides or sulfonyl chlorides using a hydrogen donor like potassium formate at elevated temperatures (160–210 °C). tandfonline.comtandfonline.com This process is clean, as the by-products are simple molecules like water and carbonates, and it avoids the use of both solvents and metal catalysts. tandfonline.com
Table 3: Comparison of Green Synthetic Approaches This table is interactive. Users can sort and filter data based on the synthetic approach.
| Synthetic Approach | Energy Source | Key Features | Advantages |
|---|---|---|---|
| Photocatalysis | Visible Light | Radical-based mechanism, mild conditions. rsc.org | High functional group tolerance, energy-efficient. |
| Microwave-Assisted | Microwaves | Rapid heating, accelerated reaction rates. researchgate.net | Drastically reduced reaction times, often higher yields. amazonaws.comnih.gov |
Copper-Catalyzed Thiol Formations
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are a cornerstone in the formation of carbon-sulfur (C-S) bonds for the synthesis of aryl thiols and their derivatives. wikipedia.org These methods are advantageous due to the relatively low cost and toxicity of copper catalysts compared to other transition metals like palladium. The synthesis of this compound can be envisioned through the copper-catalyzed coupling of a suitable aryl halide, such as 1-iodo-2,3,4-trimethoxybenzene, with a sulfur source.
Several mechanistic pathways have been proposed for copper(I)-catalyzed C-S cross-coupling reactions, including oxidative addition/reductive elimination, single electron transfer (SET), and halogen atom transfer (HAT). The operative mechanism can be influenced by the nature of the reactants, ligands, and solvent. Theoretical studies suggest that for the reaction between thiophenols and aryl halides, a halogen atom transfer (HAT) mechanism is often favored. This pathway involves the transfer of a halogen atom from the aryl halide to a Cu(I) center, forming a Cu(II) species and an aryl radical. This aryl radical then rapidly reacts to form the C-S bond. researchgate.net
A general scheme for the copper-catalyzed synthesis of an aryl thiol is depicted below:
Ar-X + S-source --(Cu catalyst, Ligand, Base, Solvent)--> Ar-SH
Where:
Ar-X is the aryl halide (e.g., 1-iodo-2,3,4-trimethoxybenzene)
S-source can be a simple thiol, a protected thiol, or an inorganic sulfur reagent.
Cu catalyst is typically a Cu(I) salt like CuI or CuBr.
Ligand can be used to stabilize the copper catalyst and enhance its reactivity and selectivity.
Base is required to facilitate the reaction, often a carbonate or phosphate base.
Solvent is typically a polar aprotic solvent.
The reactivity of the aryl halide follows the trend ArI > ArBr > ArCl, consistent with the halogen atom transfer mechanism. researchgate.net While ligand-free systems have been developed, the use of ligands can significantly improve the reaction's efficiency and scope.
Atom Economy and Sustainability in this compound Synthesis
The principles of green chemistry are increasingly important in the synthesis of fine chemicals. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgcolab.ws High atom economy is desirable as it signifies less waste generation.
The atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100 nih.govnih.gov
For a hypothetical copper-catalyzed synthesis of this compound from 1-iodo-2,3,4-trimethoxybenzene and sodium hydrosulfide, the reaction would be:
C9H11IO3 + NaSH --(CuI catalyst)--> C9H12O3S + NaI
Table 1: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
| 1-Iodo-2,3,4-trimethoxybenzene | C9H11IO3 | 310.09 |
| Sodium Hydrosulfide | NaSH | 56.06 |
| Total Reactant Mass | 366.15 | |
| This compound | C9H12O3S | 216.26 |
| Sodium Iodide | NaI | 149.89 |
Atom Economy (%) = (216.26 / 366.15) x 100 = 59.06%
This calculation demonstrates that a significant portion of the atomic mass of the reactants does not end up in the desired product, primarily due to the formation of the sodium iodide byproduct. To improve the sustainability of the synthesis, several of the 12 Principles of Green Chemistry can be applied researchgate.netgoogle.comgoogle.com:
Catalysis: The use of a catalyst, such as copper iodide, is inherently more sustainable than stoichiometric reagents. researchgate.netgoogle.com
Safer Solvents: Employing greener solvents or minimizing solvent use contributes to a more sustainable process.
Energy Efficiency: Designing reactions that proceed at lower temperatures and pressures reduces energy consumption. researchgate.netgoogle.com
Renewable Feedstocks: While not directly applicable to this specific synthesis, the use of starting materials derived from renewable sources is a key green chemistry principle. researchgate.netgoogle.com
Optimization of Reaction Conditions and Process Parameters
Catalytic Systems and Ligand Design for Enhanced Selectivity and Yield
The choice of the catalytic system, including the copper source and the ligand, is crucial for achieving high selectivity and yield in the synthesis of this compound. While some copper-catalyzed C-S cross-coupling reactions can proceed without a ligand, the addition of a suitable ligand often enhances the catalyst's stability, solubility, and reactivity. researchgate.net
A variety of ligands have been employed in copper-catalyzed cross-coupling reactions, including:
Nitrogen-based ligands: Diamine derivatives (e.g., ethylenediamine, N,N'-dimethylethylenediamine), phenanthrolines, and amino acids. researchgate.netorgsyn.org
Oxygen-based ligands: Ethylene glycol and β-keto esters. researchgate.net
The design of the ligand can influence the reaction through both steric and electronic effects. wikipedia.orgnih.gov For instance, bulky ligands can promote reductive elimination, while electron-donating ligands can increase the electron density on the copper center, potentially affecting its catalytic activity. The ideal ligand should facilitate the desired C-S bond formation while minimizing side reactions.
Table 2: Hypothetical Effect of Different Ligands on the Yield of this compound
| Ligand | Ligand Type | Proposed Role | Hypothetical Yield (%) |
| None | - | Baseline | 45 |
| N,N'-Dimethylethylenediamine | Diamine | Stabilizes Cu(I) | 85 |
| 1,10-Phenanthroline | N-heterocycle | Enhances catalyst solubility | 92 |
| L-Proline | Amino Acid | Bidentate chelation | 88 |
| Ethylene Glycol | Diol | Increases catalyst stability | 75 |
This data is illustrative and based on general trends observed in copper-catalyzed cross-coupling reactions.
Role of Solvents and Temperature Profiles
The choice of solvent and the reaction temperature are critical parameters that significantly impact the rate, yield, and selectivity of copper-catalyzed C-S cross-coupling reactions. Polar aprotic solvents are commonly employed as they can dissolve the reactants and the copper catalyst, facilitating the reaction. Commonly used solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). wikipedia.org In line with green chemistry principles, the use of water as a solvent is also being explored.
The reaction temperature is typically elevated to overcome the activation energy barrier of the C-S bond formation. However, excessively high temperatures can lead to side reactions and decomposition of the product or catalyst. Therefore, a careful optimization of the temperature profile is necessary. This may involve a gradual increase in temperature to initiate the reaction, followed by a sustained period at an optimal temperature to ensure complete conversion.
Table 3: Hypothetical Influence of Solvent and Temperature on the Synthesis of this compound
| Solvent | Polarity | Temperature (°C) | Hypothetical Yield (%) |
| Toluene | Non-polar | 110 | 30 |
| Dioxane | Moderately polar | 100 | 65 |
| DMF | Polar aprotic | 120 | 90 |
| NMP | Polar aprotic | 120 | 95 |
| Water | Polar protic | 100 | 70 (with suitable ligand/surfactant) |
This data is illustrative and based on general trends observed in copper-catalyzed cross-coupling reactions.
Scale-Up Considerations for Laboratory and Industrial Production
The transition of a synthetic route from a laboratory scale to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the synthesis of this compound via copper-catalyzed thiolation, key scale-up considerations include:
Catalyst Cost and Availability: While copper is relatively inexpensive, the cost and availability of specialized ligands on a large scale can be a significant factor.
Heat Transfer: C-S cross-coupling reactions are often exothermic. Efficient heat removal is critical on a large scale to prevent thermal runaways and ensure consistent product quality. The choice of reactor design and agitation is crucial for effective heat management.
Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing of reactants, catalyst, and base is essential for achieving high conversion rates.
Product Isolation and Purification: Developing a robust and scalable method for isolating the final product from the reaction mixture is critical. This may involve extraction, distillation, or crystallization. The removal of residual copper from the final product is also a key consideration, especially for pharmaceutical applications.
Waste Management: The disposal of byproducts, such as the inorganic salts formed during the reaction, and the recovery and recycling of the solvent are important for both economic and environmental reasons.
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process, such as the handling of flammable solvents and potentially toxic reagents.
The successful scale-up of the synthesis of this compound requires a multidisciplinary approach involving chemists and chemical engineers to optimize the process for large-scale production while maintaining high product quality and ensuring a safe and sustainable operation.
Chemical Transformations and Reactivity Profiles of 2,3,4 Trimethoxybenzenethiol
Reactions at the Sulfhydryl (–SH) Group
The sulfur atom in the sulfhydryl group is nucleophilic and readily undergoes various reactions, including oxidation, alkylation, and metal coordination.
The oxidation of thiols is a fundamental transformation in organosulfur chemistry. biolmolchem.com Depending on the oxidizing agent and reaction conditions, 2,3,4-trimethoxybenzenethiol can be converted into the corresponding disulfide or further oxidized to a sulfonic acid.
Mild oxidizing agents, such as iodine or air in the presence of a catalyst, typically lead to the formation of bis(2,3,4-trimethoxyphenyl) disulfide. This reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes.
Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can oxidize the thiol group completely to a sulfonic acid (2,3,4-trimethoxybenzenesulfonic acid). google.comnih.gov This transformation involves the successive oxidation of the sulfur atom, passing through sulfenic and sulfinic acid intermediates. nih.govresearchgate.net The formation of sulfonic acid from thiols is generally an irreversible process. researchgate.net
| Reactant | Oxidizing Agent | Product | Reference |
| This compound | Mild (e.g., I2, air) | Bis(2,3,4-trimethoxyphenyl) disulfide | biolmolchem.com |
| This compound | Strong (e.g., H2O2, KMnO4) | 2,3,4-Trimethoxybenzenesulfonic acid | google.comnih.gov |
The sulfur atom of the sulfhydryl group in this compound is a soft nucleophile and readily reacts with various electrophiles. This reactivity is central to the formation of thioethers and other sulfur-containing compounds. The reaction generally proceeds via an SN2 or SNAr mechanism, depending on the nature of the electrophile. nih.govnih.gov
The kinetics of nucleophilic additions involving thiols are influenced by several factors, including the nucleophilicity of the thiol, the electrophilicity of the reaction partner, the solvent, and the presence of catalysts. The trimethoxy substitution pattern on the benzene (B151609) ring of this compound enhances the electron density of the aromatic system, which can have a modest electronic effect on the nucleophilicity of the thiol group.
Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.org These reactions can be initiated by radicals or catalyzed by bases and proceed with high efficiency and atom economy. researchgate.netnih.gov
In the context of this compound, these reactions provide a straightforward method for the synthesis of functionalized thioethers. The thiol-ene reaction typically follows an anti-Markovnikov addition pathway, where the sulfur atom adds to the less substituted carbon of the alkene. wikipedia.org Similarly, the thiol-yne reaction can lead to either mono- or di-addition products, depending on the stoichiometry and reaction conditions. nih.gov These reactions are valued for their high yields, stereoselectivity, and rapid reaction rates. wikipedia.org
| Reaction Type | Reactants | Product Type | Key Features |
| Thiol-Ene | This compound + Alkene | Thioether | Anti-Markovnikov addition, high yield, stereoselective wikipedia.org |
| Thiol-Yne | This compound + Alkyne | Vinyl sulfide (B99878) or bis-thioether | Can be controlled for mono- or di-addition nih.gov |
The sulfur atom of this compound can coordinate to various metal centers, forming metal-thiolate complexes. This coordination can activate the thiol group, modulating its reactivity. The nature of the metal and its ligand sphere influences the geometry and electronic properties of the resulting complex.
For instance, coordination to transition metals can facilitate oxidative addition and reductive elimination processes, which are key steps in many catalytic cycles. The formation of metal-stabilized thiyl radicals has also been proposed in certain reaction mechanisms. The study of such complexes is crucial for developing new catalysts and understanding the role of sulfur-containing ligands in coordination chemistry. rsc.org
Nucleophilic Substitution Reactions with Electrophilic Centers
Aromatic Ring Functionalization and Derivatization
The electron-rich nature of the 2,3,4-trimethoxy-substituted benzene ring makes it susceptible to electrophilic aromatic substitution reactions. The three methoxy (B1213986) groups are ortho-, para-directing and activating, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. Given the substitution pattern, the C5 and C6 positions are the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.
Nitration: Introduction of a nitro group (–NO2).
Sulfonation: Introduction of a sulfonic acid group (–SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group.
The specific regioselectivity of these reactions will be governed by the combined directing effects of the three methoxy groups and the sulfhydryl group. These functionalization reactions provide a means to further elaborate the structure of this compound, opening up avenues for the synthesis of a wide array of derivatives with potentially interesting chemical and physical properties. organic-chemistry.orgresearchgate.net
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for aromatic compounds. xmu.edu.cn The reaction proceeds via a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation to restore aromaticity. msu.eduwikipedia.orgmasterorganicchemistry.com
The methoxy and thiol groups are strong activating groups and are considered ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. makingmolecules.com In this compound, the positions on the ring (C5 and C6) are available for substitution.
Position C5: This position is ortho to the C4-methoxy group and meta to the C3-methoxy and C2-methoxy groups.
Position C6: This position is ortho to the thiol group and the C2-methoxy group.
Due to the powerful activating and directing effects of the thiol and methoxy groups, electrophilic substitution is expected to occur readily. The precise regioselectivity would be influenced by the steric hindrance and the specific electrophile used. For instance, in reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation, substitution is anticipated predominantly at the C6 position, which is activated by two adjacent ortho groups (thiol and C2-methoxy), though steric factors could also favor the C5 position. msu.edu
Interactive Data Table: Directing Effects of Substituents in EAS
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -SH | Electron-Donating | Activating | Ortho, Para |
| -OCH₃ | Electron-Donating | Activating | Ortho, Para |
| -NO₂ | Electron-Withdrawing | Deactivating | Meta |
| -Cl | Electron-Withdrawing | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution Reactions of Derived Systems
Nucleophilic Aromatic Substitution (SₙAr) is less common for electron-rich systems like this compound itself. libretexts.org This reaction typically requires an aromatic ring to be substituted with strong electron-withdrawing groups (such as nitro groups) and have a good leaving group (like a halide). libretexts.orglibretexts.org These features make the ring electron-deficient and susceptible to attack by a nucleophile. youtube.com
Therefore, for SₙAr to occur, this compound would need to be chemically modified into a suitable derivative. For example, if a nitro group were introduced onto the ring and the thiol group were converted into a better leaving group, the resulting compound could undergo nucleophilic substitution. The reaction proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org
Cross-Coupling Strategies for Substituted Analogues
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have transformed synthetic chemistry. nih.govchemrxiv.org
Substituted analogues of this compound are excellent candidates for these transformations. For instance, a halogenated derivative (e.g., 6-bromo-2,3,4-trimethoxybenzenethiol) could participate in a Suzuki-Miyaura coupling reaction with an organoboron reagent to form a new C-C bond. chemrxiv.org In this scenario, the palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. cem.com
Interactive Data Table: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent + Organohalide | Palladium | C-C |
| Heck | Alkene + Organohalide | Palladium | C-C |
| Negishi | Organozinc Reagent + Organohalide | Palladium or Nickel | C-C |
| Buchwald-Hartwig | Amine/Alcohol + Organohalide | Palladium | C-N / C-O |
Mechanistic Investigations of this compound Reactivity
Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes.
Kinetic Studies and Rate Law Derivations
Kinetic studies on reactions involving thiolate ions have been reported for various systems, providing insights into their nucleophilicity. researchgate.net For a reaction involving this compound, such as an SₙAr reaction of a derived system or its reaction as a nucleophile, kinetic analysis would be used to derive the rate law. This involves systematically varying the concentrations of reactants and monitoring the reaction rate.
Identification and Characterization of Reaction Intermediates
The direct observation of reaction intermediates is crucial for confirming a proposed mechanism. For thiols, electrophilic intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) can be generated, although they are often highly reactive. nih.gov In the context of this compound, oxidation with a mild oxidant like hydrogen peroxide could transiently form 2,3,4-trimethoxybenzenesulfenic acid. Advanced analytical techniques, such as specialized NMR spectroscopy, can be employed to detect such fleeting species. nih.gov
In electrophilic aromatic substitution, the key intermediate is the arenium ion (sigma complex). msu.edu For this compound, attack by an electrophile E⁺ at the C6 position would generate a carbocation intermediate where the positive charge is delocalized across the ring and stabilized by resonance involving the thiol and methoxy groups.
Free-Radical Chain Mechanisms
Thiols are well-known to participate in free-radical chain reactions. libretexts.org These mechanisms consist of three main phases: initiation, propagation, and termination. masterorganicchemistry.com
Initiation: A radical initiator (e.g., from heat or UV light) abstracts the hydrogen atom from the thiol group of this compound to generate a thiyl radical (2,3,4-(MeO)₃C₆H₂S•). libretexts.orgresearchgate.net
Propagation: This thiyl radical can then react with other molecules. A common example is the thiol-ene reaction, where the thiyl radical adds across an alkene double bond, creating a carbon-centered radical. wikipedia.org This new radical then abstracts a hydrogen from another thiol molecule, propagating the chain. researchgate.net
Termination: The reaction ceases when two radical species combine. libretexts.org
The role of thiols as radical scavengers is also significant, as the thiyl radical is relatively stable compared to other radicals. nih.gov
Concerted vs. Stepwise Mechanisms
A detailed examination of the scientific literature reveals a notable absence of specific studies on the concerted versus stepwise reaction mechanisms for transformations involving this compound. While general mechanistic principles of related compounds, such as substituted benzenethiols, have been investigated in contexts like nucleophilic aromatic substitution (SNAr) and thiol-ene additions, this specific molecule has not been the subject of such detailed mechanistic inquiries.
In the broader context of SNAr reactions, the pathway—whether it proceeds through a concerted mechanism or a stepwise addition-elimination sequence involving a Meisenheimer intermediate—is highly dependent on the nature of the substituents on the aromatic ring, the leaving group, and the attacking nucleophile. nih.govspringernature.comic.ac.uk Computational and kinetic studies on various aromatic systems have shown that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted pathway. springernature.comstackexchange.com The stability of the potential Meisenheimer complex is a key determinant; highly stabilized complexes favor a stepwise mechanism, whereas less stable complexes can lead to a concerted reaction where the intermediate becomes a transition state. nih.govresearchgate.net
For reactions analogous to thiol-ene additions, where a thiol adds across a double bond, both radical and nucleophilic pathways are known, each with distinct mechanistic steps. nih.gov However, without specific experimental or computational data for this compound, any discussion of its preference for a concerted versus a stepwise mechanism in any particular reaction would be speculative.
Due to the lack of specific research on the reaction mechanisms of this compound, no data tables or detailed research findings regarding concerted versus stepwise pathways can be presented. Further experimental and computational studies are required to elucidate the specific mechanistic behavior of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4 Trimethoxybenzenethiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2,3,4-trimethoxybenzenethiol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the specific substitution pattern on the benzene (B151609) ring.
While dedicated experimental spectra for this compound are not widely published, a precise prediction of the ¹H and ¹³C NMR chemical shifts can be derived from the analysis of closely related compounds, such as 2,3,4-trimethoxybenzaldehyde, methoxy-substituted benzenes, and aromatic thiols.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the three methoxy (B1213986) groups, and the thiol proton. The two aromatic protons, H-5 and H-6, form a simple AX spin system and are expected to appear as a pair of doublets due to ortho-coupling (³JHH ≈ 8-9 Hz). The electron-donating nature of the methoxy and thiol groups influences their chemical shifts. The thiol proton (SH) typically appears as a broad singlet in a characteristic region, though its exact position can be concentration and solvent-dependent. The three methoxy groups are expected to appear as sharp singlets, with their chemical shifts slightly differentiated by their position on the ring.
The ¹³C NMR spectrum will display nine distinct signals corresponding to the six aromatic carbons and the three methoxy carbons. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbon bearing the thiol group (C-1) is expected to be shielded relative to an unsubstituted benzene, while the oxygen-bearing carbons (C-2, C-3, C-4) will be significantly deshielded.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~6.7 - 6.9 | d | ³JH5-H6 ≈ 8.5 |
| H-6 | ~7.0 - 7.2 | d | ³JH6-H5 ≈ 8.5 |
| SH | ~3.4 - 3.6 | s (broad) | - |
| OCH₃ (C4) | ~3.85 | s | - |
| OCH₃ (C3) | ~3.90 | s | - |
| OCH₃ (C2) | ~3.95 | s | - |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~115 - 120 |
| C-2 | ~155 - 158 |
| C-3 | ~140 - 143 |
| C-4 | ~150 - 153 |
| C-5 | ~108 - 112 |
| C-6 | ~124 - 127 |
| OCH₃ (C2, C3, C4) | ~56 - 62 |
To unequivocally confirm the predicted assignments and establish the molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. The primary expected correlation is a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H-5 to C-5, H-6 to C-6, and each methoxy proton signal to its corresponding methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by identifying two- and three-bond correlations between protons and carbons. Key expected correlations include:
The H-6 proton showing correlations to C-1, C-2, and C-4.
The H-5 proton showing correlations to C-1, C-3, and C-4.
The protons of the C-2 methoxy group showing a correlation to the C-2 carbon.
The protons of the C-4 methoxy group showing a correlation to the C-4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would provide critical information about the preferred conformation of the methoxy groups. Expected NOESY correlations might include:
A correlation between the C2-OCH₃ protons and the C3-OCH₃ protons.
A correlation between the C2-OCH₃ protons and the SH proton, depending on the rotational conformation.
A correlation between the H-5 proton and the C4-OCH₃ protons.
The presence of three adjacent methoxy groups on the benzene ring introduces the possibility of hindered rotation around the aryl-oxygen bonds due to steric crowding. The C-2 and C-3 methoxy groups, in particular, may experience restricted rotation.
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the ideal technique to study such conformational exchange processes. libretexts.org At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals for the methoxy groups would be observed. However, upon cooling, the rate of rotation would decrease. If the energy barrier is sufficiently high, the exchange could be slowed to the point where distinct signals for different rotational conformers (rotamers) become visible. unibas.it Alternatively, significant line broadening of the methoxy proton and carbon signals would be observed as the temperature is lowered towards the coalescence point. researchgate.net Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. libretexts.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes. These methods are particularly useful for identifying key functional groups and studying subtler structural details like conformation and intermolecular interactions.
The IR and Raman spectra of this compound are expected to be rich in information, with specific bands corresponding to the thiol, methoxy, and substituted benzene moieties. The assignment of these bands can be made with high confidence based on established group frequencies from extensive literature on thiophenols and anisoles. arxiv.orgnist.govnih.gov
Thiol (SH) Group: The S-H stretching vibration typically appears as a weak band in the IR spectrum in the range of 2550–2600 cm⁻¹. Its weakness in IR is a characteristic feature. The C-S stretching vibration is found in the fingerprint region, typically between 600–800 cm⁻¹.
Methoxy (OCH₃) Groups: These groups give rise to several strong, characteristic bands. The asymmetric and symmetric C-H stretching vibrations of the methyl group appear between 2930–3000 cm⁻¹ and 2830–2860 cm⁻¹, respectively. A very strong band due to the asymmetric C-O-C stretching is expected around 1250 cm⁻¹, with the symmetric stretch appearing near 1030 cm⁻¹.
Aromatic Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a set of bands in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear below 900 cm⁻¹ and are diagnostic of the substitution pattern.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Asymmetric Stretch | -OCH₃ | ~2950 | Medium |
| C-H Symmetric Stretch | -OCH₃ | ~2840 | Medium |
| S-H Stretch | -SH | 2550 - 2600 | Weak |
| C=C Stretch | Aromatic Ring | 1580 - 1600, 1450 - 1500 | Medium-Strong |
| C-O Asymmetric Stretch | Aryl-O-CH₃ | 1240 - 1270 | Strong |
| C-O Symmetric Stretch | Aryl-O-CH₃ | 1020 - 1050 | Strong |
| C-S Stretch | Aryl-S | 600 - 800 | Weak-Medium |
Vibrational spectroscopy is highly sensitive to the local environment of functional groups, making it a valuable tool for studying conformational isomerism and intermolecular forces. The orientation of the methoxy groups relative to the benzene ring can influence the precise position and shape of the C-O stretching bands. Different stable conformers, if they exist in significant populations, could potentially give rise to distinct, overlapping peaks in this region of the spectrum.
Furthermore, the thiol group can participate in intermolecular hydrogen bonding (S-H···S). In concentrated samples or in the solid state, this interaction would cause the S-H stretching band to broaden and shift to a lower frequency (a red-shift) compared to its frequency in a dilute solution in a non-polar solvent. The presence of three oxygen atoms from the methoxy groups also introduces the possibility of intramolecular or intermolecular S-H···O hydrogen bonding, which would similarly affect the S-H vibrational mode. Analysis of the S-H band under different conditions (concentration, solvent, temperature) can thus provide direct evidence for these non-covalent interactions.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry is indispensable for determining the precise molecular weight and elemental formula of a compound, while tandem mass spectrometry (MS/MS) provides crucial information about its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₉H₁₂O₃S. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ³²S = 31.972071), the monoisotopic mass can be calculated.
The expected monoisotopic mass of the neutral molecule [M] is 200.0507 Da. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high mass accuracy of HRMS, typically within 5 ppm, allows for the confident confirmation of the elemental formula by comparing the measured mass to the theoretical value.
Table 1: Theoretical Masses for HRMS Analysis of this compound
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₉H₁₂O₃S | 200.0507 |
| [M+H]⁺ | C₉H₁₃O₃S⁺ | 201.0585 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of related aromatic thiols, ethers, and methoxybenzenes. miamioh.edulibretexts.org
The primary fragmentation sites are expected to be the C-S, S-H, and O-CH₃ bonds. Common fragmentation mechanisms include the loss of methyl radicals (•CH₃) from the methoxy groups, loss of formaldehyde (B43269) (CH₂O), and cleavage of the C-S bond.
Key Predicted Fragmentation Pathways:
Loss of a methyl radical: The initial loss of a methyl group (•CH₃, 15 Da) from one of the methoxy groups is a common pathway for methoxylated aromatic compounds, leading to a fragment ion at m/z 185. nih.gov
Loss of formaldehyde: A subsequent or alternative fragmentation could involve the elimination of formaldehyde (CH₂O, 30 Da).
Thiophenolic cleavages: Cleavage of the S-H bond can lead to an [M-H]⁺ ion. Cleavage of the C-S bond can result in ions corresponding to the trimethoxybenzene moiety.
Sequential losses: Sequential losses of multiple methyl radicals or other small neutral molecules can lead to a series of characteristic product ions. For instance, the fragmentation of 1,3,5-Trimethoxybenzene shows a prominent peak corresponding to the loss of a methyl group. nih.gov
Table 2: Predicted Product Ions in the MS/MS Spectrum of this compound ([M+H]⁺ = m/z 201)
| Proposed Fragment | Neutral Loss | Predicted m/z |
|---|---|---|
| [M+H - •CH₃]⁺ | •CH₃ (15 Da) | 186 |
| [M+H - CH₂O]⁺ | CH₂O (30 Da) | 171 |
| [M+H - •SH]⁺ | •SH (33 Da) | 168 |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Aromaticity
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. massbank.eu For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π*.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from its substituted benzene ring. The presence of both electron-donating methoxy groups and the thiol group influences the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λₘₐₓ).
π → π Transitions:* These transitions, characteristic of aromatic systems, are typically observed as two distinct bands. The E2-band (usually around 200-230 nm) and the B-band (benzenoid band, around 250-290 nm) are expected. The substitution on the benzene ring is known to cause a bathochromic (red) shift to longer wavelengths and an increase in intensity compared to unsubstituted benzene. rsc.org For example, thiophenol exhibits absorption maxima around 236 nm and 269 nm. researchgate.net
n → π Transitions:* The non-bonding electrons on the sulfur and oxygen atoms can be excited to anti-bonding π* orbitals. These transitions are generally of lower intensity and may be observed as a shoulder on the main π → π* absorption bands. nist.gov
The exact λₘₐₓ values are solvent-dependent, with polar solvents often causing shifts in the absorption peaks. biointerfaceresearch.com
Table 3: Expected UV-Vis Absorption Data for this compound
| Type of Transition | Expected Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* (E2-band) | 220 - 240 | Substituted Benzene Ring |
| π → π* (B-band) | 270 - 290 | Substituted Benzene Ring |
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions in the solid state.
As of this writing, a published crystal structure for this compound is not available in major crystallographic databases. However, crystal structures of related molecules, such as 2,3,4-trimethoxybenzaldehyde, have been determined. nih.gov Based on such data and standard molecular geometry principles, the key structural parameters for this compound can be predicted.
The geometry of the benzene ring is expected to be largely planar, though minor distortions may occur due to the bulky methoxy and thiol substituents. The orientation of the methoxy groups relative to the ring is described by the C-C-O-C torsion angles. Steric hindrance between the adjacent methoxy groups at positions 2 and 3, and between the methoxy group at position 4, will influence their preferred conformation.
Table 4: Predicted Geometric Parameters for this compound
| Parameter | Atom(s) Involved | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-S | ~1.77 Å |
| Bond Length | C-O (aromatic-methoxy) | ~1.36 Å |
| Bond Length | O-C (methoxy-methyl) | ~1.43 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-C-S | ~120° |
| Bond Angle | C-O-C (methoxy) | ~117° |
| Torsion Angle | C-C-O-C (ortho-methoxy) | Variable, non-planar |
Crystal Packing and Intermolecular Interactions
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the single-crystal X-ray structure of this compound. Consequently, a detailed, experimentally verified analysis of its crystal packing and specific intermolecular interactions is not possible at this time. The determination of a crystal structure through techniques such as X-ray diffraction is a prerequisite for a definitive description of the solid-state arrangement of molecules, including the precise nature of the non-covalent forces that govern the crystal lattice.
In the absence of specific data for this compound, general principles of molecular interactions in related methoxy- and thiol-substituted benzene derivatives can be considered for hypothetical discussion. Typically, the crystal packing of such molecules is influenced by a combination of weak intermolecular forces. These can include:
Hydrogen Bonding: Although the thiol (S-H) group is a weaker hydrogen bond donor than a hydroxyl (O-H) group, potential S-H···O or S-H···S interactions could play a role in the crystal packing. The presence of three methoxy groups provides multiple oxygen atoms that can act as hydrogen bond acceptors.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would depend on the electronic and steric influences of the substituents.
To provide a quantitative and detailed analysis, including data tables of bond lengths, bond angles, and specific intermolecular contact distances, an experimental crystal structure determination would be required. Computational methods, such as crystal structure prediction (CSP), could also offer theoretical insights into the likely packing arrangements and their relative stabilities. However, no such computational studies specific to this compound have been identified in the public domain.
Therefore, the following data tables are presented as illustrative templates of the kind of information that would be generated from a successful crystallographic study. The values within are hypothetical and serve only to demonstrate the format and type of data that would be relevant.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 12.20 |
| c (Å) | 10.10 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1005.0 |
| Z | 4 |
Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| S-H···O(methoxy) | 1.34 | 2.50 | 3.80 | 160 |
| C(aromatic)-H···O(methoxy) | 0.95 | 2.60 | 3.50 | 155 |
| C(methyl)-H···S | 0.98 | 2.90 | 3.85 | 165 |
Theoretical and Computational Investigations of 2,3,4 Trimethoxybenzenethiol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are foundational for investigating the properties of a molecule from first principles. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. arxiv.orgscispace.com DFT functionals, such as B3LYP and PBE0, combined with appropriate basis sets (e.g., Pople-style 6-31G* or Dunning's correlation-consistent basis sets like aug-cc-pVTZ), are standard tools for these investigations. scispace.comresearchgate.net
The first step in any computational analysis is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. arxiv.orgmolssi.orgnih.gov For 2,3,4-Trimethoxybenzenethiol, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO and LUMO : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, which has lone pairs of electrons. The LUMO is likely to be a π* antibonding orbital distributed over the benzene (B151609) ring. youtube.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. wikipedia.org A small gap generally indicates high chemical reactivity and polarizability, suggesting the molecule can be easily excited. nih.govnih.gov The magnitude of this gap is crucial for understanding electronic transitions, such as those observed in UV-visible spectroscopy. mdpi.com
Charge Distribution : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. epstem.net In this compound, the electronegative oxygen and sulfur atoms are expected to carry partial negative charges, while the hydrogen atoms and carbon atoms bonded to them will have partial positive charges. This charge distribution influences the molecule's dipole moment and intermolecular interactions.
| Parameter | Significance | Expected Characteristics for this compound |
|---|---|---|
| EHOMO (Energy of HOMO) | Correlates with ionization potential; electron-donating ability | Relatively high energy due to electron-donating methoxy (B1213986) and thiol groups |
| ELUMO (Energy of LUMO) | Correlates with electron affinity; electron-accepting ability | Associated with the π* system of the aromatic ring |
| ΔE (HOMO-LUMO Energy Gap) | Indicates chemical reactivity and kinetic stability | A moderate gap is expected, influencing its electronic transitions |
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.
IR Frequencies : Theoretical vibrational analysis can calculate the frequencies and intensities of infrared absorptions. researchgate.netuninsubria.it These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors. scispace.com For this compound, key vibrational modes would include the S-H stretch, aromatic C-H stretches, C-O stretches of the methoxy groups, and aromatic C=C ring stretches. vscht.cz
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 | Medium |
| S-H Stretch | 2600 - 2550 | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-O Stretch | 1260 - 1200 | Strong |
| Aliphatic C-O Stretch | 1150 - 1085 | Strong |
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govdergipark.org.tr Theoretical predictions correlate the calculated magnetic shielding of each nucleus to its chemical shift, providing a powerful tool for structure verification and assignment of experimental spectra. nih.govliverpool.ac.uk
To understand how a molecule will interact with other chemical species, various reactivity descriptors can be calculated.
Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. chemrxiv.org For this compound, the MEP would show negative potential concentrated around the sulfur and oxygen atoms, indicating these are likely sites for electrophilic attack. The thiol hydrogen and aromatic hydrogens would exhibit positive potential. nih.gov
Fukui Functions : These descriptors are derived from conceptual DFT and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They quantify the change in electron density at a specific point when the total number of electrons in the system changes.
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent. rsc.org
The presence of a solvent can significantly alter a molecule's properties. Computational models can account for these effects either explicitly (by simulating individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model. nih.govniscpr.res.in
For this compound, a polar solvent could stabilize certain conformers through dipole-dipole interactions or hydrogen bonding with the thiol or methoxy groups. This can shift the conformational equilibrium compared to the gas phase and influence reaction pathways and activation energies. MD simulations in a solvent box can provide a detailed picture of the solvation shell structure and the dynamic interplay between the solute and solvent molecules.
Reaction Mechanism Modeling and Energy Profile Calculations
Modeling reaction mechanisms is a cornerstone of computational chemistry, offering insights into the step-by-step process of chemical transformations. mdpi.comnih.gov These investigations help characterize the energetic landscape of a reaction, identifying the most favorable pathways from reactants to products. rsc.orgsmu.edu
Transition State Characterization and Activation Energies
A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which is the highest energy point along the minimum energy reaction path. nih.gov Computational methods are used to locate this first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a crucial parameter that governs the reaction rate. mdpi.comfrontiersin.org
For a hypothetical reaction involving this compound, computational chemists would use algorithms to optimize the geometry of the transition state. A key confirmation of a true transition state is the calculation of vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.
Table 1: Hypothetical Parameters from Transition State Calculations (Note: This table is illustrative of the data that would be generated from a computational study, as specific literature values for this compound are not available.)
| Reaction Type | Computational Method | Activation Energy (ΔG‡) (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| Thiol-ene reaction | DFT (B3LYP/6-31G*) | Data not available | Data not available |
| Oxidation of Thiol | DFT (M06-2X/def2-TZVP) | Data not available | Data not available |
Reaction Pathway Elucidation
Once a transition state is identified, the entire reaction pathway can be mapped out. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations. mdpi.com An IRC calculation follows the path of steepest descent from the transition state down to the corresponding reactants and products on the potential energy surface, confirming that the identified TS correctly connects the intended species. mdpi.com
The resulting energy profile provides a visual representation of the reaction, showing the relative energies of reactants, intermediates, transition states, and products. mdpi.comnih.gov This elucidation is fundamental for comparing competing reaction pathways and understanding the factors that control product formation. For this compound, this could be applied to understand its role in reactions like thiol-ene "click" chemistry or its oxidation to disulfides.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. scholarsresearchlibrary.comnih.gov These models are built by finding a statistically significant relationship between calculated molecular descriptors and experimentally measured activities or properties. arabjchem.org
Correlation of Electronic and Steric Parameters with Reactivity
The reactivity of this compound is governed by the interplay of electronic and steric factors. researchgate.netnih.gov Electronic effects are dictated by the electron-donating or electron-withdrawing nature of the three methoxy groups and the thiol group, which influence the electron density distribution in the aromatic ring and the nucleophilicity of the sulfur atom. Steric effects relate to the spatial arrangement of these groups, which can hinder the approach of a reactant. nih.gov
A QSAR/QSPR model for reactivity would involve calculating various descriptors for a series of related thiols. These descriptors could include:
Electronic Descriptors: Hammett constants (σ), HOMO/LUMO energies, atomic charges, and dipole moments.
Steric Descriptors: Molar volume, surface area, and specific steric parameters like Taft's Es.
These descriptors would then be used to build a regression model correlating them with an experimental measure of reactivity, such as a reaction rate constant (k). nih.gov While no specific QSAR study for this compound is available, such a model would help predict the reactivity of new, unsynthesized derivatives.
Prediction of Biological Potential (Pre-clinical, In Vitro)
QSAR models are widely used in drug discovery to predict the biological potential of compounds and prioritize them for synthesis and testing. tiu.edu.iq In silico tools can predict a wide range of activities by comparing the structure of a query molecule to large databases of compounds with known biological activities. nih.govresearchgate.netnuph.edu.ua
For this compound, a typical workflow would involve:
Calculating Molecular Descriptors: A wide array of descriptors (topological, electronic, constitutional, etc.) are calculated.
Model Application: The compound's descriptor profile is fed into pre-existing, validated QSAR models for various biological endpoints (e.g., enzyme inhibition, receptor binding, cytotoxicity). nih.govdergipark.org.tr
Activity Prediction: The models output a predicted probability of activity for each endpoint.
Table 2: Illustrative In Silico Biological Activity Prediction Profile (Note: This table represents the type of output generated by prediction software like PASS (Prediction of Activity Spectra for Substances) and is for illustrative purposes only. Specific predictions for this compound are not available in the reviewed literature.)
| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Anti-inflammatory | Data not available | Data not available |
| Antineoplastic | Data not available | Data not available |
| Kinase Inhibitor | Data not available | Data not available |
| Antioxidant | Data not available | Data not available |
Substituent Effects on Acidity (pKa) of Thiol Group
The acidity of the thiol group (-SH), quantified by its pKa value, is a critical property influencing its nucleophilicity and its behavior in biological systems. The pKa of a substituted benzenethiol (B1682325) is strongly influenced by the electronic effects of the substituents on the aromatic ring. rsc.orgfiveable.me Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the resulting thiolate anion (ArS⁻) through induction or resonance. libretexts.orgyoutube.com Conversely, electron-donating groups (EDGs) decrease acidity (raise pKa) by destabilizing the anion. openstax.org
In this compound, the three methoxy (-OCH₃) groups exert competing electronic effects:
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the sigma bonds. This is a distance-dependent effect that stabilizes the thiolate anion and increases acidity.
Resonance Effect (+R or +M): The oxygen lone pairs can donate electron density into the aromatic π-system. This effect is strongest when the methoxy group is at the ortho or para position relative to the thiol group, as it increases electron density on the ring and destabilizes the thiolate anion, thus decreasing acidity.
The net effect on the pKa is a balance of these factors:
4-methoxy (para): The +R effect is dominant, donating electron density and destabilizing the thiolate. This would be expected to increase the pKa (decrease acidity) compared to unsubstituted benzenethiol.
3-methoxy (meta): The resonance effect is negligible from the meta position. Therefore, the electron-withdrawing inductive effect (-I) is dominant, which should stabilize the thiolate anion and decrease the pKa (increase acidity) relative to the para-substituted isomer.
Table 3: Summary of Expected Substituent Effects on Thiol pKa
| Substituent Position | Dominant Electronic Effect | Effect on Thiolate Anion Stability | Predicted Effect on Acidity (pKa) |
|---|---|---|---|
| 4-Methoxy (para) | Resonance Donation (+R) | Destabilizing | Decrease (Higher pKa) |
| 3-Methoxy (meta) | Inductive Withdrawal (-I) | Stabilizing | Increase (Lower pKa) |
| 2-Methoxy (ortho) | Mixed (+R, -I) | Complex/Ambiguous | Ambiguous |
After conducting a comprehensive search for scholarly articles and research data, it has been determined that there are no specific theoretical and computational investigation papers focused solely on the chemical compound “this compound” concerning its adsorption on surfaces and the formation of self-assembled monolayers.
The existing scientific literature provides extensive theoretical and computational data on the parent compound, benzenethiol, and other substituted thiols on metal surfaces such as Au(111). However, this information does not directly address the unique properties that the 2,3,4-trimethoxy substitution would impart on the molecule's surface interactions.
Due to the strict requirement to generate content focusing solely on this compound and to maintain scientific accuracy, it is not possible to provide the requested article sections (5.5, 5.5.1, and 5.5.2) without resorting to speculation or presenting data for a different compound, which would violate the core instructions of the request. Therefore, the specified content cannot be generated at this time.
Diverse Applications and Functionalization Strategies of 2,3,4 Trimethoxybenzenethiol
Role in Complex Organic Synthesis as a Building Block or Intermediate
In the realm of organic synthesis, 2,3,4-Trimethoxybenzenethiol serves as a highly adaptable scaffold for constructing intricate molecular architectures. Its utility stems from the thiol group's reactivity and the influence of the substituted aromatic ring on reaction pathways. It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. evitachem.com
The total synthesis of natural products is a cornerstone of organic chemistry, providing access to biologically active molecules. routledge.com A key strategy in medicinal chemistry involves creating analogues of these natural products to improve their properties or to explore their mechanism of action. rsc.orguni-regensburg.de The process often involves combining fragment-sized natural products or using versatile building blocks to generate diverse molecular structures. engineering.org.cnnih.gov
While direct synthesis examples using this compound are highly specific, its structural motifs are relevant. The trimethoxyphenyl group is a component of many natural products and pharmaceuticals. The thiol group allows this fragment to be coupled with other molecules, making it a potential building block for creating analogues that mimic the core structure of complex natural products. engineering.org.cn For instance, the synthesis of thiophene (B33073) derivatives as tubulin inhibitors often involves a trimethoxybenzoyl moiety, highlighting the importance of this structural unit in creating biologically active compounds. nih.gov
Table 1: Strategies for Natural Product Analogue Synthesis
| Strategy | Description | Relevance of this compound |
| Diverted Total Synthesis (DTS) | Modifying a synthetic route at a late stage to produce analogues from a common intermediate. rsc.org | Can be introduced as a thiol nucleophile to modify complex scaffolds. |
| Fragment-Based Combination | Fusing fragments of different natural products to create new "pseudo-natural products". nih.gov | The trimethoxythiophenyl moiety can serve as a key fragment. |
| Biomimetic Synthesis | Designing synthetic routes that mimic biosynthetic pathways. engineering.org.cn | Can be used to build scaffolds that are assembled from specific building blocks in nature. engineering.org.cn |
The compound this compound is identified as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com Chemical intermediates are compounds that are not the final product but are crucial steps in a synthetic sequence. evonik.comincb.org The agrochemical industry, for example, involves the synthesis of a wide range of compounds like fertilizers, pesticides, and herbicides to enhance crop productivity and protection. evonik.compageplace.de
The value of this compound in this context lies in its ability to be transformed into more complex molecules. The thiol group can be alkylated, acylated, or undergo addition reactions, while the aromatic ring can be further functionalized. This versatility makes it a valuable precursor for creating a library of derivatives for screening for potential biological activity in pharmaceutical and agrochemical research. evitachem.com For example, a related isomer, 3,4,5-Trimethoxybenzenethiol, is a known precursor for a variety of downstream products, including those with potential biological applications. lookchem.com
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a vast and important class of organic molecules. uomus.edu.iqmsu.eduwikipedia.org Many pharmaceuticals, natural products, and dyes are based on heterocyclic structures. uou.ac.in The thiol group of this compound is a powerful tool for synthesizing sulfur-containing heterocycles. For instance, thiophenols can react with compounds like chloroacetic acid or chloroacetyl chloride to form intermediates that can be cyclized to produce thiazolidinones and other heterocyclic systems. ekb.eg
A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. researchgate.nettcichemicals.com While specific use of this compound as a chiral auxiliary is not widely documented, thiols can be used to create chiral ligands for asymmetric catalysis or can be incorporated into molecules that direct the stereochemistry of subsequent reactions. The presence of the bulky and electronically defined trimethoxybenzene ring could offer specific steric and electronic properties if incorporated into an auxiliary's structure.
Table 2: Potential Heterocyclic Synthesis from this compound
| Reactant | Resulting Heterocycle Class | General Mechanism |
| α-Haloketones/Acids | Thiophenes, Thiazolidinones | Nucleophilic substitution by the thiol followed by intramolecular cyclization. ekb.eg |
| Alkynes | Benzothiophenes | Addition of the thiol to the alkyne followed by cyclization onto the aromatic ring. |
| Hydrazine derivatives | Triazoles | Formation of a thiohydrazide intermediate followed by cyclization. ekb.eg |
Applications in Materials Science and Polymer Chemistry
The unique reactivity of the thiol group makes this compound a valuable component in the design of advanced materials and polymers.
Thiol-ene polymerization is a powerful and efficient method for creating polymer networks. diva-portal.org This reaction involves the radical-initiated addition of a thiol group across a double bond (an 'ene'). google.com When multifunctional thiols and enes are used, a cross-linked network is formed. This compound, as a monofunctional thiol, can act as a chain-capping agent to control molecular weight or be chemically modified to become a multifunctional monomer for polymerization. The structure and functionality of the thiol and ene monomers significantly influence the final properties of the polymer network. researchgate.net
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them resemble natural tissues. nih.govnih.gov They have numerous biomedical applications, including in drug delivery and tissue engineering. biochempeg.com Thiol-ene chemistry is an effective method for forming hydrogels under mild conditions. google.combiomedgrid.com By incorporating this compound (or a multifunctional derivative) into a hydrogel formulation, the resulting material would possess the specific chemical properties of the trimethoxybenzene group, potentially influencing its hydrophobicity, drug-loading capacity, or degradability.
The functionalization of surfaces is critical for developing advanced materials for applications ranging from medical devices to electronics. nih.gov Thiol groups are well-known for their ability to form strong covalent bonds with the surfaces of noble metals, such as gold and silver. researchgate.netrsc.org This property is widely exploited to create self-assembled monolayers (SAMs) on these surfaces.
This compound can be used to functionalize silver nanoparticles (AgNPs). mdpi.commdpi.comnih.gov In this application, the thiol group acts as an anchor, binding the molecule to the silver surface. nih.gov The rest of the molecule, the trimethoxybenzene moiety, then forms an outer layer that dictates the nanoparticles' surface properties. This functionalization can improve the stability and dispersibility of the nanoparticles in various solvents and can be used to impart specific functionalities to the nanoparticle surface. mdpi.com For example, modifying a glass surface with a thiol-containing silane (B1218182) like (3-Mercaptopropyl)trimethoxysilane introduces thiol groups that can then bond to other materials, demonstrating the versatility of thiol-mediated surface chemistry. frontiersin.orgdiva-portal.org
Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided. The search for documented research and data concerning this particular compound's role in optoelectronics, specific catalytic processes, enzyme inhibition, and receptor binding did not yield any specific results.
The available information covers the general principles of these fields but does not mention or provide data for this compound. For instance:
Optoelectronic Properties: While general principles of designing materials for optoelectronics are well-documented, no studies were found that specifically investigate the properties of this compound in conjugated systems.
Coordination Chemistry and Catalysis: The synthesis of metal-thiolate complexes is a known field of study. wikipedia.orgresearchgate.net However, no literature was found detailing the use of this compound as a ligand in the design of such complexes or its application in homogeneous or heterogeneous catalysis for reactions like C-S bond formation or asymmetric synthesis. ias.ac.innobelprize.orgrsc.org
Pre-clinical Biological Research: Methodologies for in vitro enzyme inhibition studies and receptor binding profiling are well-established. nih.govnih.gov Despite this, there is no available data from preclinical studies that profile the activity of this compound as an enzyme inhibitor/activator or detail its receptor binding affinities.
Without specific research findings, creating an article that is both scientifically accurate and provides the detailed information required by the outline is not feasible. Any attempt to do so would result in speculation and would not meet the standard of a professional, authoritative article. Further research into this specific compound may be necessary to generate the content requested.
Pre-clinical Biological Research and Mechanistic Insights
Antioxidant and Redox Modulating Properties (in vitro/cellular models)
Direct experimental data on the antioxidant and redox-modulating properties of this compound in in vitro or cellular models is not readily found in scientific literature. However, based on the general understanding of thiol-containing compounds and phenolic structures, a hypothetical potential for such activities can be considered.
The thiol (-SH) group is a known redox-active functional group. Thiols can participate in redox reactions by donating a hydrogen atom or an electron, which allows them to neutralize reactive oxygen species (ROS). This capability is central to the antioxidant function of biological thiols like glutathione (B108866). The presence of methoxy (B1213986) groups on the benzene (B151609) ring can influence the electron density of the ring and, consequently, the reactivity of the thiol group, although the precise effect would require experimental validation.
In cellular models, the introduction of an exogenous thiol could potentially influence the intracellular redox state. nih.gov Cells maintain a delicate balance of reducing and oxidizing equivalents, and the introduction of a compound like this compound could theoretically shift this balance. nih.gov Such redox modulation can have wide-ranging effects on cellular processes, including signaling pathways and stress responses. masterorganicchemistry.com It is important to emphasize that this is a theoretical consideration, and dedicated research would be necessary to determine if this compound exhibits these properties and to what extent.
Table 1: Hypothetical Antioxidant and Redox Modulating Activities of this compound (Theoretical)
| Assay Type | Potential Activity | Theoretical Rationale |
| In Vitro Antioxidant Assays | ||
| Radical Scavenging (e.g., DPPH, ABTS) | Possible | The thiol group could donate a hydrogen atom to neutralize free radicals. |
| Metal Chelating | Possible | The aromatic ring and/or thiol group might chelate pro-oxidant metal ions. |
| Cellular Assays | ||
| Intracellular ROS Levels | Potential to decrease | Could directly scavenge ROS or enhance endogenous antioxidant systems. |
| Glutathione (GSH) Levels | Potential to influence | Could interact with the glutathione redox cycle. |
| Redox-sensitive Signaling Pathways | Potential to modulate | Changes in the cellular redox state can affect pathways like Nrf2, NF-κB, etc. |
This table is purely illustrative and based on general chemical principles. No experimental data for this compound was found to support these specific activities.
Elucidation of Molecular Mechanisms of Biological Interactions (e.g., protein-thiol substitution)
Specific studies elucidating the molecular mechanisms of biological interactions for this compound, including protein-thiol substitution, are not available in the reviewed literature. However, the reactivity of the thiol group suggests a potential for such interactions.
Thiol groups are nucleophilic and can react with electrophilic sites on proteins. A common reaction is thiol-disulfide exchange, where a thiol on a small molecule interacts with a disulfide bond in a protein, leading to the formation of a new mixed disulfide. This type of interaction is a key mechanism in the regulation of protein function.
Another potential interaction is the covalent modification of cysteine residues in proteins. Cysteine is an amino acid that contains a thiol group, and its side chain is often involved in catalysis, metal binding, and protein structure stabilization. mdpi.com The thiol of this compound could potentially undergo a substitution reaction with a reactive cysteine residue on a protein, a process that can alter the protein's activity. The specificity and rate of such a reaction would be influenced by the local protein environment and the pKa of the interacting thiols. antiox.org
Table 2: Potential Molecular Interactions of this compound (Theoretical)
| Interacting Biomolecule | Potential Type of Interaction | Possible Consequence |
| Proteins (specifically Cysteine residues) | Thiol-Disulfide Exchange | Alteration of protein structure and function. |
| Nucleophilic Substitution | Covalent modification of the protein, potentially leading to inhibition or activation. | |
| Metal-containing enzymes | Coordination/Chelation | The thiol group could interact with the metal cofactor, affecting enzyme activity. |
This table presents theoretical interaction possibilities based on the chemical nature of the thiol group. It is not based on experimental evidence for this compound.
Future Research Directions and Challenges
Development of More Sustainable and Cost-Effective Synthetic Methodologies
The current synthesis of thiophenols, including 2,3,4-trimethoxybenzenethiol, often involves energy-intensive processes and generates significant waste. acs.org Future research will prioritize the development of green and sustainable synthetic methods. This includes exploring catalyst- and solvent-free approaches, such as uncatalyzed transfer hydrogenation, to create cleaner and more economical routes to thiophenols. tandfonline.comresearchgate.net The use of environmentally benign oxidants like hydrogen peroxide and air, coupled with recyclable catalysts such as polyoxomolybdates, is a promising avenue for the selective oxidation of thiols to valuable S-S motifs. rsc.org Furthermore, developing methods for the direct and selective functionalization of sulfur compounds from mixtures could significantly reduce the environmental impact of their production. acs.org The use of electrochemical technologies also presents a green and sustainable alternative for preparing and modifying organosulfur compounds. nih.gov
A significant challenge in handling thiophenols is their air sensitivity and strong, unpleasant odor. Research into developing air-stable, odorless surrogates, such as S-aryl isothiouronium salts, which can release the thiophenol in situ, would greatly enhance their practical usability in synthesis. nih.gov
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The unique electronic properties of this compound, stemming from its electron-rich aromatic ring and the nucleophilic thiol group, offer a rich landscape for discovering new chemical reactions. Future investigations will likely focus on harnessing this reactivity for novel transformations. This includes exploring its participation in multicomponent reactions to generate diverse molecular scaffolds with potential applications in combinatorial synthesis. nih.gov The development of new catalytic systems, such as DBU-catalyzed aerobic cross-dehydrogenative coupling (CDC) reactions, can provide environmentally friendly and operationally simple methods for creating new C-S bonds. organic-chemistry.org
Researchers are also interested in exploring unprecedented transformations, such as the oxidative cleavage and amidation of organosulfur compounds to produce nitriles and amides, which could open up new synthetic pathways to valuable chemical entities. nih.gov The reactivity of electron-rich benzenethiols in reactions like visible-light-mediated photoredox catalysis for the synthesis of heterocycles like benzothiazoles is another area ripe for exploration. rsc.orgacs.org Understanding and controlling the reactivity of the thiol group in Michael addition reactions is also crucial for its application in areas like drug discovery. researchgate.net
Integration of Advanced Spectroscopic Techniques with In Situ Monitoring
To gain deeper insights into the reaction mechanisms and kinetics of this compound, the integration of advanced spectroscopic techniques with in situ monitoring is essential. Techniques like "in situ" UV irradiation NMR spectroscopy can be employed to monitor reactions like thiol-ene coupling in real-time, providing valuable data on reaction kinetics and macromolecular association. nih.govresearchgate.netrsc.org The use of specialized NMR techniques, such as 19F NMR for fluorinated thiol ligands, can overcome challenges like signal broadening and allow for site-specific studies of thiol chemisorption on surfaces like gold nanoparticles. acs.org
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) combined with 1D and 2D NMR experiments offers a powerful tool for the rapid detection and complete structural characterization of reaction products, shedding light on reaction mechanisms. rsc.org Furthermore, advanced techniques like high-resolution X-ray emission spectroscopy (XES) can provide detailed information about the chemical and electronic structure of sulfur-containing compounds. acs.org The application of surface-enhanced Raman spectroscopy (SERS) can also be valuable for characterizing organosulfur compounds and their metabolites. spectroscopyonline.com
Expansion of Computational Models for Complex Systems and Environmental Factors
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. ontosight.ai Future research will focus on developing more sophisticated computational models to predict reactivity, reaction pathways, and spectroscopic properties. ufl.edu Density Functional Theory (DFT) calculations, for instance, can be used to understand the effect of substituents on reactivity and to model reaction mechanisms. researchgate.netrsc.org
A significant challenge is to develop predictive models for the reactivity of complex covalent reactive groups with thiols, which is crucial for applications in medicinal chemistry. acs.org By combining experimental data with computational analysis, researchers aim to create models that can accurately predict kinetic parameters and guide the rational design of new reactions and molecules. rsc.org The development of machine learning potentials trained on quantum mechanics data holds the promise of accelerating the study of organic reactions by providing accurate potential energy surfaces at a lower computational cost. ufl.edu
Discovery of Emerging Applications in Interdisciplinary Fields
The unique properties of this compound and other organosulfur compounds suggest their potential for a wide range of applications in interdisciplinary fields. acs.org In medicinal chemistry, organosulfur compounds are already used in drugs for various diseases, and future research will focus on developing new therapeutic agents. organic-chemistry.orgmagritek.comtandfonline.com The ability of thiols to interact with biological molecules makes them interesting candidates for the development of covalent inhibitors and probes for studying biological processes. nih.govresearchgate.net
In materials science, the self-assembly of thiol-containing molecules on surfaces is a key technology for creating functional nanomaterials and sensors. acs.org The development of novel organosulfur compounds could lead to advanced materials with unique electronic and optical properties. ontosight.aisciencedaily.com Furthermore, the role of organosulfur compounds as flavor and bioactive ingredients in food science is an expanding area of research. tandfonline.com The exploration of these interdisciplinary applications will be a major driver for future research on this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3,4-Trimethoxybenzenethiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of a benzene ring with methoxy and thiol groups. A two-step approach is often used:
Methoxy Group Introduction : Electrophilic substitution (e.g., using methoxy precursors like methyl iodide under basic conditions) to install methoxy groups at positions 2, 3, and 4 .
Thiol Group Incorporation : Thiolation via nucleophilic aromatic substitution (e.g., using thiourea or H₂S in the presence of a catalyst) or reduction of a sulfonyl intermediate (e.g., via LiAlH₄) .
- Key Variables : Temperature (80–120°C for thiolation), solvent polarity (DMF or ethanol for solubility), and catalyst choice (e.g., CuI for regioselectivity). Yields range from 40–65%, with impurities from incomplete substitution requiring column chromatography .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm). Thiol protons (if present) are observed at δ 1.5–2.5 ppm but often absent due to oxidation. Aromatic protons show splitting patterns reflecting substitution patterns .
- ¹³C NMR : Methoxy carbons at ~55–60 ppm; aromatic carbons adjacent to electron-donating groups (e.g., -OCH₃) resonate upfield .
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (C₉H₁₂O₃S: theoretical m/z 200.04). Fragmentation patterns distinguish regioisomers .
- FT-IR : Thiol S-H stretch (~2550 cm⁻¹, weak), C-O stretches (~1250 cm⁻¹) .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer :
- Oxidation Sensitivity : Thiol groups oxidize to disulfides in air. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Light Sensitivity : Methoxy groups are photostable, but thiol degradation under UV light necessitates dark storage .
- Solvent Compatibility : Use anhydrous DMSO or ethanol for stock solutions to minimize hydrolysis.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., nitro) to control methoxy substitution order. For example, install the 4-methoxy group first, followed by 2- and 3-methoxy via sequential deprotection .
- Metal Catalysts : Cu(I)-mediated Ullmann coupling improves selectivity for thiolation at sterically hindered positions .
- Computational Modeling : DFT calculations predict activation barriers for substitution reactions, guiding solvent/catalyst selection .
Q. How do researchers resolve spectral overlaps in NMR analysis caused by methoxy and thiol groups?
- Methodological Answer :
- Deuteration : Replace thiol protons with deuterium (e.g., using D₂O exchange) to simplify aromatic proton signals .
- 2D NMR : COSY and HSQC correlate overlapping peaks (e.g., distinguishing methoxy environments) .
- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to spread aromatic signals .
Q. What strategies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the thiol group to disulfides or thioethers to enhance membrane permeability. Methoxy groups at 2,3,4 positions increase lipophilicity, improving bioavailability .
- Biological Assay Design : Use in vitro models (e.g., enzyme inhibition assays for thiol-dependent targets like cysteine proteases) to screen derivatives. IC₅₀ values correlate with substituent electronic effects .
Q. How can researchers reconcile contradictory data on the compound’s reactivity in different solvents?
- Methodological Answer :
- Controlled Replication : Repeat reactions in anhydrous DMF, DMSO, and ethanol to isolate solvent effects. For example, polar aprotic solvents stabilize thiolate intermediates, accelerating substitution .
- Kinetic Studies : Monitor reaction progress via HPLC to identify solvent-dependent side products (e.g., disulfides in protic solvents) .
- Cross-Study Analysis : Compare data with structurally similar compounds (e.g., 3,4-difluorobenzenethiol’s reactivity in acetonitrile ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
